molecular formula C23H23N3O5S2 B2940968 2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886899-07-6

2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2940968
CAS RN: 886899-07-6
M. Wt: 485.57
InChI Key: BYNPBLXINCZYSX-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the CAS No. 898422-17-8. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization . A common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Molecular Structure Analysis

Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research has identified compounds related to benzo[b]thiophene and benzofuran derivatives as potent anti-inflammatory and analgesic agents. These compounds have been shown to inhibit the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1, which play crucial roles in inflammation. PD 144795, a sulfoxide analog of a benzo[b]thiophene derivative, was notably effective in oral models of inflammation (Boschelli et al., 1995). Additionally, novel benzodifuranyl derivatives have been synthesized with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, showing promise as therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Activities

A series of derivatives have been synthesized and demonstrated significant antimicrobial and antifungal activities. This includes N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives, highlighting their potential in addressing bacterial and fungal infections (Babu et al., 2013).

Carbonic Anhydrase Inhibition

Derivatives of benzo[b]thiophene-2-sulfonamide have been explored for their role in inhibiting ocular carbonic anhydrase, indicating their potential utility in treating glaucoma. Some compounds within this series were identified as potent ocular hypotensive agents, marking them as candidates for clinical evaluation (Graham et al., 1989).

Anticancer Activities

Several novel thiophene derivatives have been synthesized and showed potent antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating their potential for diverse therapeutic applications, including cancer treatment. These compounds have been evaluated for their pharmacological activities, presenting them as promising candidates for further drug development (Amr et al., 2010).

Mechanism of Action

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and its use in the development of new pharmaceuticals. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

2-[[3-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-31-16-9-11-17(12-10-16)33(29,30)26-15-6-4-5-14(13-15)22(28)25-23-20(21(24)27)18-7-2-3-8-19(18)32-23/h4-6,9-13,26H,2-3,7-8H2,1H3,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNPBLXINCZYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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